molecular formula C22H19N3O5S2 B1672380 IKK-3 Inhibitor CAS No. 862812-98-4

IKK-3 Inhibitor

Cat. No. B1672380
CAS RN: 862812-98-4
M. Wt: 469.5 g/mol
InChI Key: LDTAHRLHGHFHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IKK-3 Inhibitor, also known as GSK319347A or CAY10576, is a member of benzimidazoles . It has a molecular formula of C22H19N3O5S2 and a molecular weight of 469.5 g/mol . It is primarily used for inflammation and immunology applications .


Synthesis Analysis

The synthesis of IKK-3 inhibitors involves replacing the substituted phenyl ring at the 4-position of the pyridine ring with an aliphatic group incorporating a primary amine. This results in a marked increase of the IKK-β inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The structure includes a thiophenecarbonitrile compound that acts as a potent ATP-competitive inhibitor of IKK-3 .


Chemical Reactions Analysis

This compound competes with ATP in its reactions. It is a reversible inhibitor with an IC50 of 40 nM against IKK-3 . The this compound has been shown to have excellent cellular activities when the 4-aminoalkyl group is optimized .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 469.5 g/mol . It is a solid substance that is beige in color . It is soluble in DMSO at a concentration of 10 mg/mL .

Scientific Research Applications

Dual-Targeting Strategy in Cancer Treatment

A study by Shimizu et al. (2012) evaluated the dual-targeting strategy involving PI3K/AKT/mTOR and RAF/MEK/ERK pathways, where IKK-3 inhibitors could play a role. This approach showed potential benefits in treating advanced cancers, suggesting that molecular profiling and matching patients with targeted drugs could be crucial for future cancer therapies (Shimizu et al., 2012).

Glucose Control in Type 2 Diabetes

Oral and colleagues (2017) demonstrated that inhibition of IKKε and TBK1, which could be associated with IKK-3 activity, improves glucose control in a subset of patients with type 2 diabetes. This finding indicates the potential of IKK-3 inhibitors in metabolic disease management, especially for patients characterized by specific inflammatory gene expression signatures (Oral et al., 2017).

Role in B-Cell Malignancies

The study by Flinn et al. (2009) on CAL-101, an inhibitor targeting PI3K p110Δ, a component closely related to the IKK-3 signaling pathway, shows clinical activity in relapsed or refractory B-cell malignancies. This suggests that targeting pathways associated with IKK-3 could have therapeutic benefits in hematological cancers (Flinn et al., 2009).

Adipose Tissue Inflammation and Obesity

Research by Bashan et al. (2007) highlighted the differential activation of MAPKs and IKK in omental versus subcutaneous adipose tissue in obesity, linking the IKK-3 related pathways to insulin resistance and inflammation in adipose tissue. This underscores the potential of IKK-3 inhibitors in addressing obesity-related metabolic disorders (Bashan et al., 2007).

Mechanism of Action

Target of Action

The primary targets of GSK319347A, also known as the IKK-3 Inhibitor, are TBK1 and IKKε . It also inhibits IKK2 . These are all kinases involved in various cellular processes, including inflammation and immunity.

Mode of Action

GSK319347A acts as a dual inhibitor of TBK1 and IKKε . It inhibits the TBK1 enzyme with an IC50 of 93 nM, which also translates into good cell potency . Moreover, it exhibits excellent selectivity against cell-cycle kinases CDK2 and AurB . It also inhibits IKK2 with an IC50 of 790 nM .

Biochemical Pathways

The inhibition of TBK1, IKKε, and IKK2 by GSK319347A affects various biochemical pathways. These kinases are part of the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting these kinases, GSK319347A can potentially modulate these responses.

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of TBK1, IKKε, and IKK2 by GSK319347A can lead to a decrease in the activation of the NF-κB pathway . This could potentially result in reduced inflammation and immune responses.

Safety and Hazards

IKK-3 Inhibitor is classified as harmful © . It should be handled with care to avoid contact with skin and eyes. It should not be inhaled and should not enter drains .

Biochemical Analysis

Biochemical Properties

The IKK-3 Inhibitor interacts with several key biomolecules involved in the NF-κB signaling pathway. It specifically targets the IκB kinase complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit known as NEMO. The inhibitor binds to the catalytic subunits, preventing the phosphorylation and subsequent degradation of IκB proteins. This inhibition blocks the release of NF-κB dimers, thereby preventing their translocation to the nucleus and activation of target genes .

Cellular Effects

The this compound has significant effects on various cell types and cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines by inhibiting NF-κB activation. This leads to a decrease in inflammation and immune response. In cancer cells, the inhibitor can induce apoptosis and reduce cell proliferation by blocking NF-κB-mediated survival signals. Additionally, the this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NF-κB .

Molecular Mechanism

At the molecular level, the this compound exerts its effects by binding to the catalytic subunits of the IκB kinase complex. This binding prevents the phosphorylation of IκB proteins, which are inhibitors of NF-κB. Without phosphorylation, IκB proteins are not degraded, and NF-κB remains sequestered in the cytoplasm. This inhibition of NF-κB activation leads to reduced transcription of genes involved in inflammation, cell survival, and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. The stability and degradation of the inhibitor are crucial factors that influence its long-term efficacy. Studies have shown that the inhibitor remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the this compound has been observed to result in sustained inhibition of NF-κB activity, leading to prolonged anti-inflammatory and anti-cancer effects .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. At low doses, the inhibitor effectively reduces inflammation and tumor growth without significant adverse effects. At higher doses, toxic effects such as liver damage and immunosuppression have been observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

The this compound is involved in several metabolic pathways, particularly those related to glucose metabolism and energy production. It has been shown to influence the activity of enzymes such as glycogen synthase kinase-3β (GSK-3β) and protein kinase A (PKA), which are involved in glycolysis and gluconeogenesis. By modulating these pathways, the this compound can affect cellular energy balance and metabolic flux .

Transport and Distribution

Within cells and tissues, the this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The inhibitor can accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects. Understanding the transport and distribution of the this compound is crucial for optimizing its delivery and efficacy .

Subcellular Localization

The subcellular localization of the this compound plays a significant role in its activity and function. The inhibitor is primarily localized in the cytoplasm, where it interacts with the IκB kinase complex. It can also be found in the nucleus, where it may influence other signaling pathways and transcription factors. The localization of the this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

properties

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTAHRLHGHFHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469666
Record name IKK-3 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862812-98-4
Record name IKK-3 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IKK-3 Inhibitor
Reactant of Route 2
IKK-3 Inhibitor
Reactant of Route 3
Reactant of Route 3
IKK-3 Inhibitor
Reactant of Route 4
Reactant of Route 4
IKK-3 Inhibitor
Reactant of Route 5
IKK-3 Inhibitor
Reactant of Route 6
Reactant of Route 6
IKK-3 Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.